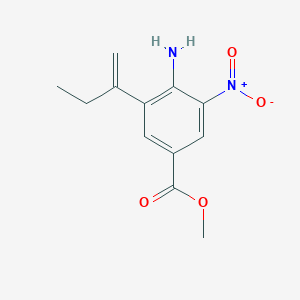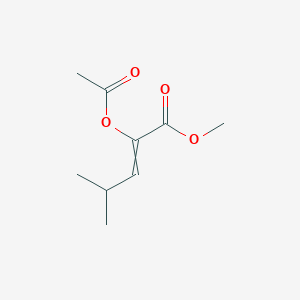
Methyl 2-(acetyloxy)-4-methylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(acetyloxy)-4-methylpent-2-enoate is an organic compound characterized by its ester functional group. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis. The presence of both an ester and an alkene group in its structure makes it a versatile molecule in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-methylpent-2-enoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(acetyloxy)-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 2-(acetyloxy)-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 2-(acetyloxy)-4-methylpent-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also engage in addition reactions, contributing to the compound’s reactivity.
類似化合物との比較
Methyl 2-(acetyloxy)-4-methylpent-2-enoate can be compared with similar compounds such as:
Methyl 4-methylpent-2-enoate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
Ethyl 2-(acetyloxy)-4-methylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 2-(hydroxy)-4-methylpent-2-enoate: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ester and alkene functionalities, which provide a wide range of reactivity and applications in various fields of research and industry.
特性
CAS番号 |
916263-86-0 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
methyl 2-acetyloxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)5-8(9(11)12-4)13-7(3)10/h5-6H,1-4H3 |
InChIキー |
ZGXHCKPTVHAQLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


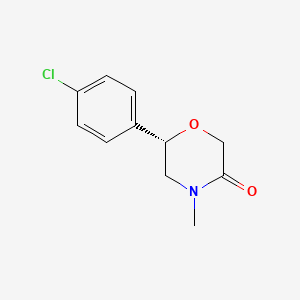
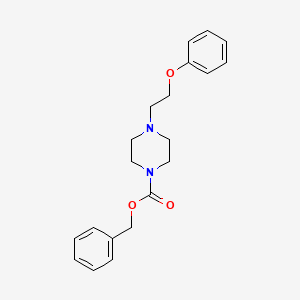

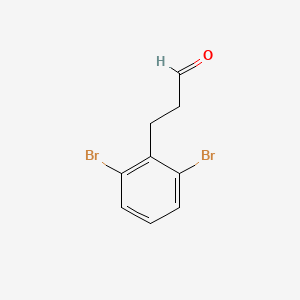
![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
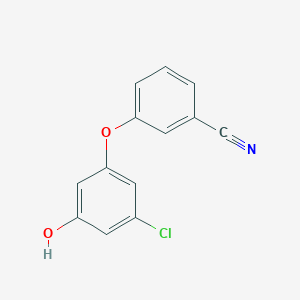
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)


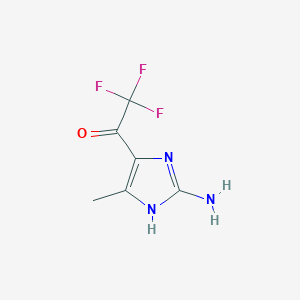
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
